1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Description
1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a complex organic compound that features a benzofuran ring and an octahydroindole moiety
Properties
IUPAC Name |
1-(1-benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-18(21)16-10-13-4-1-2-7-15(13)19(16)11-14-6-3-5-12-8-9-22-17(12)14/h3,5-6,8-9,13,15-16H,1-2,4,7,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNHVBOIGVTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2CC3=CC=CC4=C3OC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzofuran ring followed by the construction of the octahydroindole framework. Key steps may include cyclization reactions, Friedel-Crafts acylation, and reduction processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to modify the indole ring or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the benzofuran or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or indole rings .
Scientific Research Applications
1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Benzofuran-7-ol: Shares the benzofuran ring but lacks the octahydroindole moiety.
2-Benzoyl-1-benzofuran-3-amine: Contains a benzofuran ring with different substituents.
Furaprofen: A benzofuran derivative with anti-inflammatory properties
Uniqueness
1-(1-Benzofuran-7-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is unique due to its combination of the benzofuran and octahydroindole structures, which may confer distinct chemical and biological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
